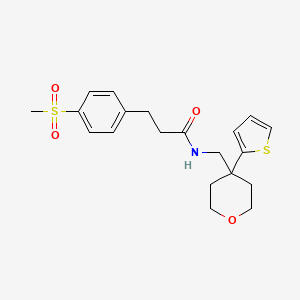
3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic organic compound of interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multi-step organic synthesis protocols. It can be synthesized through a series of reactions involving:
Starting Materials: : Key starting materials might include 4-(methylsulfonyl)benzaldehyde, 4-(thiophen-2-yl)tetrahydro-2H-pyran, and appropriate amines or amide coupling agents.
Key Reactions
Condensation reactions: : Formation of the phenyl sulfonyl group.
Cyclization and substitution reactions: : Formation of the tetrahydropyran and thiophene moieties.
Amidation reactions: : Coupling reactions to form the amide bond under mild conditions.
Catalysts and Reagents: : Utilization of catalysts like palladium for coupling reactions and reagents such as SOCl2 or oxalyl chloride for activation.
Industrial Production Methods
While the detailed industrial production methods can vary, the key principles involve scaling up the aforementioned synthetic routes using optimized reaction conditions for higher yield and purity. Typically, batch reactors and continuous flow systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions particularly at the sulfide moiety, converting to sulfoxide or sulfone.
Reduction: : Reduction reactions may target the aromatic and heterocyclic rings, potentially affecting the functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can take place on the aromatic ring or heterocycles.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution might introduce various functional groups into the aromatic or heterocyclic rings.
科学研究应用
Chemistry
In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. It’s particularly valuable in developing new materials and catalysts.
Biology
In biological research, 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide might be studied for its potential interaction with biological macromolecules, impacting enzyme activity or cell signaling pathways.
Medicine
Medically, this compound could be investigated for its therapeutic potential, especially concerning its interaction with specific proteins or receptors.
Industry
Industrially, it may be used in developing new materials or chemicals with unique properties, given its diverse functional groups and structural complexity.
作用机制
Molecular Targets and Pathways
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: : Potential inhibition or activation of enzymes due to the compound’s structure.
Receptors: : Binding to cellular receptors and influencing cell signaling pathways.
Cellular Pathways: : Affecting various cellular processes such as apoptosis, proliferation, or differentiation.
相似化合物的比较
Uniqueness
Compared to similar compounds, 3-(4-(methylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide stands out due to its combination of a sulfonyl group with heterocyclic pyran and thiophene units, providing a distinct electronic and steric environment.
Similar Compounds
3-(4-(Methylsulfonyl)phenyl)-N-phenylpropanamide: : Lacks the tetrahydropyran and thiophene units.
N-(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylbenzamide: : Contains the thiophene and pyran but lacks the methylsulfonyl phenyl group.
This uniqueness makes it a subject of interest for researchers exploring new chemical and biological properties. Intrigued yet?
属性
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S2/c1-27(23,24)17-7-4-16(5-8-17)6-9-19(22)21-15-20(10-12-25-13-11-20)18-3-2-14-26-18/h2-5,7-8,14H,6,9-13,15H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHVFOXRPYFJQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2402701.png)
![N-[(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]prop-2-enamide](/img/structure/B2402704.png)
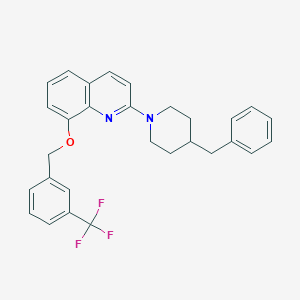
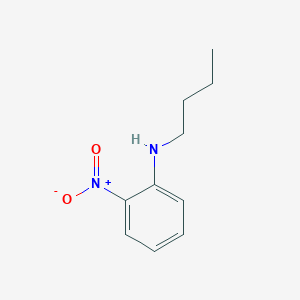
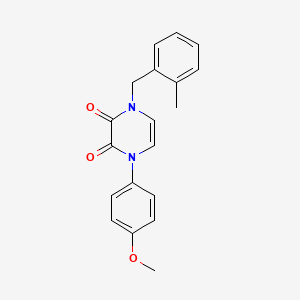
![5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2402711.png)
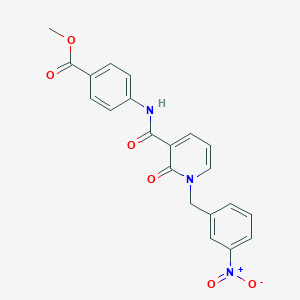
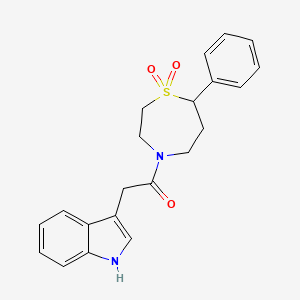
![4-tert-butyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2402719.png)
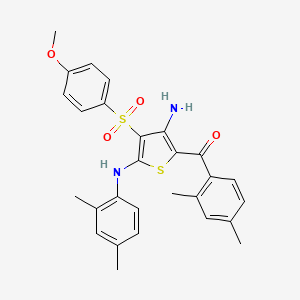
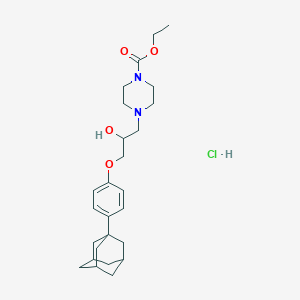
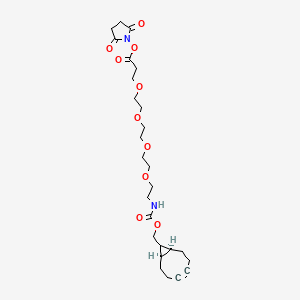
![1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2402724.png)

